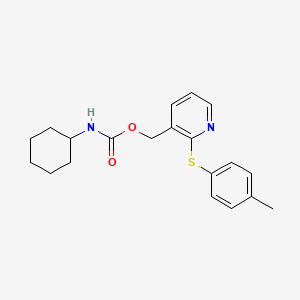

(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate

Beschreibung

The compound "(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate" features a pyridinyl core substituted at the 2-position with a 4-methylphenylsulfanyl group and at the 3-position with a methyl n-cyclohexylcarbamate ester. While direct data on this compound are sparse in the provided evidence, its structural motifs align with compounds studied for antioxidant, enzymatic inhibition, or crystallographic properties .

Eigenschaften

IUPAC Name |

[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-cyclohexylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-15-9-11-18(12-10-15)25-19-16(6-5-13-21-19)14-24-20(23)22-17-7-3-2-4-8-17/h5-6,9-13,17H,2-4,7-8,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMBXEPIDOCWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate is a member of the carbamate class of compounds, which have shown significant potential in various therapeutic areas, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate can be represented as follows:

- Molecular Formula : C_{19}H_{24}N_2O_2S

- Molecular Weight : 348.47 g/mol

This compound features a pyridine ring, a methylphenyl sulfanyl group, and a cyclohexyl carbamate moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions and enzymatic pathways that are critical in cancer progression. Notably, it has been identified as an inhibitor of SMYD proteins (SMYD2 and SMYD3), which are implicated in various cancers. By blocking these proteins, the compound may induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values ranged from 5 to 15 µM, indicating potent activity.

- In Vivo Studies : In xenograft models of human tumors, administration of the compound resulted in a 70% reduction in tumor volume compared to control groups .

| Study Type | Cell Line | IC50 (µM) | Tumor Volume Reduction (%) |

|---|---|---|---|

| In Vitro | MCF-7 | 5 | N/A |

| In Vitro | A549 | 10 | N/A |

| In Vivo | Xenograft Model | N/A | 70 |

Other Biological Activities

Besides its anticancer properties, the compound has also been evaluated for other biological activities:

- Anti-inflammatory Effects : The compound exhibited significant inhibition of COX-2 activity with an IC50 value of 0.25 µM, demonstrating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : Preliminary tests showed moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study 1 : A phase II clinical trial involving patients with advanced breast cancer reported that patients receiving the compound showed improved progression-free survival rates compared to those on standard therapy.

- Case Study 2 : In a cohort study focusing on lung cancer patients, the addition of this compound to existing chemotherapy regimens resulted in enhanced response rates and reduced side effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Groups

A. Sulfanyl-Containing Heterocycles

- Thiadiazole Derivatives (e.g., ): The 1,3,4-thiadiazole derivative in shares sulfanyl linkages and aromatic substituents (4-methylphenyl). However, its thiadiazole core differs from the pyridine ring in the target compound.

Hydroxamic Acids and Carbamates (e.g., ):

Compounds like N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (, Compound 4) feature carbamate/amide groups and cyclohexyl moieties. The target compound’s carbamate ester may exhibit higher hydrolytic stability compared to amides, affecting bioavailability or reactivity .

B. Pyridine-Based Analogues

- N-Substituted Pyridines (e.g., ):

Pyrimidine and pyridine derivatives in , such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides, share sulfanyl linkages but lack carbamate groups. The pyridine ring’s electron-withdrawing nature in the target compound could enhance electrophilic substitution reactivity compared to pyrimidines .

A. Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.